
Nickel;platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel-platinum compounds are bimetallic alloys or complexes that combine the properties of both nickel and platinum. These compounds are known for their unique catalytic properties, making them highly valuable in various industrial and scientific applications. The combination of nickel and platinum results in materials that exhibit enhanced stability, reactivity, and selectivity compared to their monometallic counterparts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel-platinum compounds can be synthesized through various methods, including co-precipitation, electrochemical deposition, and chemical reduction. One common method involves the co-precipitation of nickel and platinum salts, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions typically include controlled pH, temperature, and stirring to ensure uniform particle size and composition.
Industrial Production Methods: In industrial settings, nickel-platinum compounds are often produced through electrochemical deposition. This process involves the deposition of nickel and platinum onto a substrate using an electrolyte solution containing nickel and platinum salts. The deposition parameters, such as current density and electrolyte composition, are carefully controlled to achieve the desired alloy composition and properties .
Analyse Des Réactions Chimiques
Types of Reactions: Nickel-platinum compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electronic and structural properties of the alloy.
Common Reagents and Conditions:
Oxidation: Nickel-platinum compounds can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen. The reaction typically occurs at elevated temperatures and results in the formation of nickel and platinum oxides.
Reduction: Reduction reactions involve the use of reducing agents like hydrogen gas or sodium borohydride. These reactions are often carried out at high temperatures to ensure complete reduction of the metal oxides to their metallic state.
Substitution: Substitution reactions involve the replacement of one ligand or atom in the compound with another. For example, halide ligands in nickel-platinum complexes can be substituted with other ligands such as phosphines or amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions include nickel and platinum oxides, reduced metallic forms of nickel and platinum, and various substituted complexes depending on the reagents used .
Applications De Recherche Scientifique
Nickel-platinum compounds have a wide range of scientific research applications due to their unique properties:
Chemistry: In catalysis, nickel-platinum compounds are used as catalysts for hydrogenation, oxidation, and other chemical reactions.
Biology: Nickel-platinum compounds are studied for their potential use in biological applications, such as enzyme mimetics and biosensors.
Medicine: In medicine, nickel-platinum compounds are explored for their anticancer properties. Platinum-based drugs, such as cisplatin, are well-known for their effectiveness in treating various cancers.
Industry: Industrial applications of nickel-platinum compounds include their use in fuel cells, batteries, and electronic devices.
Mécanisme D'action
The mechanism of action of nickel-platinum compounds depends on their specific application:
Catalysis: In catalytic applications, nickel-platinum compounds facilitate chemical reactions by providing active sites for reactants to adsorb and react.
Biological Activity: In biological systems, nickel-platinum compounds can interact with biomolecules such as DNA, proteins, and enzymes.
Electrochemical Applications: In electrochemical applications, nickel-platinum compounds act as electrodes or catalysts in fuel cells and batteries.
Comparaison Avec Des Composés Similaires
- Nickel-palladium
- Nickel-ruthenium
- Platinum-palladium
- Nickel-copper
- Nickel-gold
Nickel-platinum compounds stand out due to their unique combination of properties from both nickel and platinum, making them highly versatile and valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
12059-08-4 |
|---|---|
Formule moléculaire |
NiPt |
Poids moléculaire |
253.78 g/mol |
Nom IUPAC |
nickel;platinum |
InChI |
InChI=1S/Ni.Pt |
Clé InChI |
PCLURTMBFDTLSK-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol](/img/structure/B13787770.png)

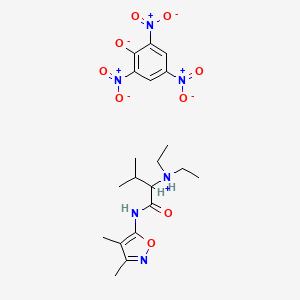
![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline](/img/structure/B13787799.png)

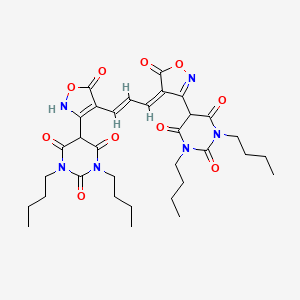

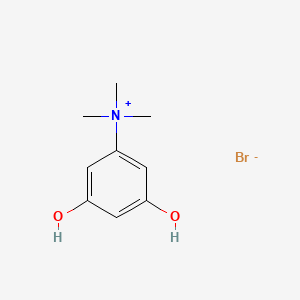
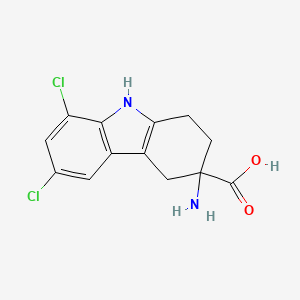


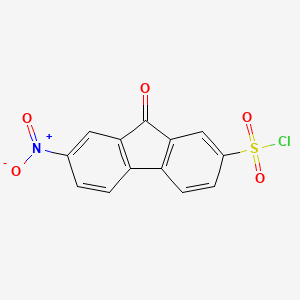
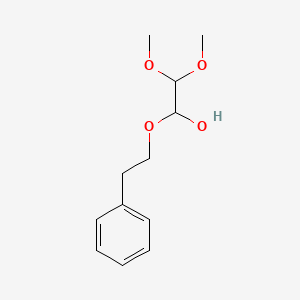
![1-[Bis(4-chlorophenyl)methoxy-(4-chlorophenyl)methyl]-4-chlorobenzene](/img/structure/B13787869.png)
